molecular formula C18H19NO3 B11141554 2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime

2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime

Cat. No.: B11141554
M. Wt: 297.3 g/mol
InChI Key: UKZNKHNDFWHEMS-VHEBQXMUSA-N
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Description

2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime typically involves multiple steps. The starting material is often a substituted coumarin derivative, which undergoes a series of reactions including alkylation, cyclization, and oxime formation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime include:

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(NE)-N-(2,3,4-trimethyl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-ylidene)hydroxylamine

InChI

InChI=1S/C18H19NO3/c1-9-8-14-16(17-15(9)10(2)11(3)21-17)12-6-4-5-7-13(12)18(19-20)22-14/h8,20H,4-7H2,1-3H3/b19-18+

InChI Key

UKZNKHNDFWHEMS-VHEBQXMUSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCCC3)/C(=N\O)/O2)C4=C1C(=C(O4)C)C

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=NO)O2)C4=C1C(=C(O4)C)C

Origin of Product

United States

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